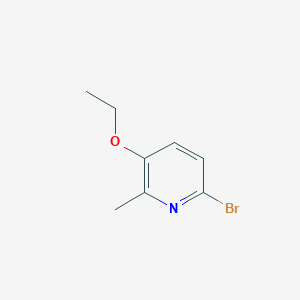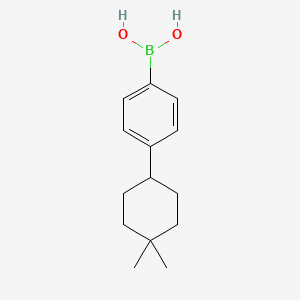
Ethyl 2-bromo-4-chlorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-chlorobutanoate is a chemical compound widely used in various fields, including medical, environmental, and industrial research. Its versatile properties make it ideal for applications such as organic synthesis, drug development, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-chlorobutanoate can be synthesized through various methods. One common synthetic route involves the esterification of 2-bromo-4-chlorobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-bromo-4-chlorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Elimination: Strong bases like sodium ethoxide (NaOEt) are used under heated conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include ethyl 2-hydroxy-4-chlorobutanoate or ethyl 2-bromo-4-hydroxybutanoate.
Elimination: Major products are alkenes like ethyl 2-butenoate.
Reduction: The primary product is ethyl 2-bromo-4-chlorobutanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromo-4-chlorobutanoate is extensively used in scientific research due to its reactivity and versatility. Some key applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of ethyl 2-bromo-4-chlorobutanoate involves its reactivity with nucleophiles and bases. The bromine and chlorine atoms in the compound make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromo-4-chlorobutanoate can be compared with similar compounds such as ethyl 2-bromo-4-fluorobutanoate and ethyl 2-chloro-4-bromobutanoate. These compounds share similar reactivity patterns but differ in their specific halogen substituents, which can influence their chemical behavior and applications. The presence of different halogens can affect the compound’s reactivity, stability, and suitability for various applications.
List of Similar Compounds
- Ethyl 2-bromo-4-fluorobutanoate
- Ethyl 2-chloro-4-bromobutanoate
- Ethyl 2-iodo-4-chlorobutanoate
This compound stands out due to its unique combination of bromine and chlorine atoms, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO2/c1-2-10-6(9)5(7)3-4-8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDXGSXGVTREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6360638.png)



![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B6360659.png)






